2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

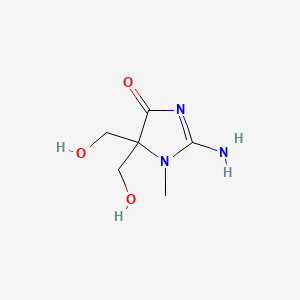

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring with amino and hydroxymethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one typically involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the presence of boron trifluoride etherate. This reaction results in the formation of 2-aryl derivatives of the compound . The reaction conditions include the use of diethyl ether as a solvent and a vacuum desiccator for product isolation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Wirkmechanismus

The mechanism of action of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazole: A basic heterocyclic compound with a similar ring structure.

2-Hydroxymethyl-1-methyl-5-nitroimidazole: A derivative with different substituents that exhibit distinct biological activities.

5,5-Bis(hydroxymethyl)creatinine: A precursor used in the synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one.

Uniqueness

This compound is unique due to its specific combination of amino and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one (commonly referred to as ABMI ) is a nitrogen-containing heterocyclic compound with the molecular formula C6H11N3O3. Its structure features an imidazole ring, which is significant in many biologically active molecules. This compound has garnered attention due to its potential therapeutic applications and interactions with biological macromolecules.

Chemical Structure and Properties

The unique features of ABMI include:

- Hydroxymethyl groups at the 5-position of the imidazole ring.

- An amino group at the 2-position.

- A methyl group at the 1-position.

These functional groups contribute to its solubility and reactivity, enhancing its biological activity and potential as a pharmacophore in drug design.

Biological Activity

Research indicates that ABMI exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : ABMI has shown promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, indicating effective inhibition of bacterial growth.

- Anti-inflammatory Effects : Studies suggest that ABMI can modulate inflammatory responses, potentially making it useful in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines.

- Enzyme Interaction : The compound's ability to form hydrogen bonds due to its hydroxymethyl and amino groups enhances its binding affinity to enzymes and receptors. This characteristic is crucial for understanding its mechanism of action in biological systems.

Synthesis Methods

ABMI can be synthesized through various methods, including:

- Formylation reactions involving imidazole derivatives.

- Hydroxymethylation processes using formaldehyde under controlled conditions.

Table 1: Summary of Biological Activities of ABMI

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for drug development | |

| Anti-inflammatory | Modulates cytokine production; potential therapeutic applications | |

| Enzyme Interaction | High binding affinity due to functional groups; impacts enzymatic activity |

Case Study: Antimicrobial Efficacy

In a controlled study, ABMI was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colony-forming units (CFUs) at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties. The study highlighted the potential for developing ABMI-based therapeutics for bacterial infections.

Case Study: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of ABMI in a murine model of arthritis. Treatment with ABMI resulted in reduced swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

ABMI shares structural similarities with several other imidazole derivatives. The following table highlights key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylimidazol-4-one | C4H6N2O | Lacks hydroxymethyl groups; simpler structure |

| 2-Amino-4-methylimidazole | C5H7N3 | Different substitution pattern on imidazole ring |

| 5-Hydroxymethyl-1-methylimidazol-4-one | C6H8N2O | Contains only one amino group; less complex |

Uniqueness : The presence of two hydroxymethyl groups distinguishes ABMI from these similar compounds, potentially enhancing its solubility and reactivity compared to others.

Eigenschaften

IUPAC Name |

2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQNIALPPCYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C1(CO)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.